methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(4-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-27-18(24)21-8-7-12-13(9-21)28-17(14(12)15(19)22)20-16(23)10-3-5-11(6-4-10)29(2,25)26/h3-6H,7-9H2,1-2H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXHQJLGJUHGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS Number: 886955-17-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.5 g/mol. The chemical structure includes a thieno[2,3-c]pyridine core substituted with a carbamoyl group and a methylsulfonyl benzamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 886955-17-5 |
Anticancer Activity
Recent studies have indicated that compounds with similar thieno[2,3-c]pyridine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interact with specific molecular targets involved in cancer cell signaling pathways is under investigation.
Acetylcholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they enhance cholinergic transmission by preventing the breakdown of acetylcholine. Preliminary data suggest that this compound may exhibit moderate inhibitory activity against AChE, comparable to known inhibitors like donepezil.
The proposed mechanism involves the binding of the compound to the active site of AChE, leading to a decrease in enzyme activity. This interaction can be modeled using molecular docking studies that predict binding affinities and orientations.
Case Studies
- In Vitro Studies : In a study evaluating various thieno[2,3-c]pyridine derivatives, this compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated an IC50 value suggesting significant cytotoxicity at micromolar concentrations.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. The mechanisms involved are believed to include apoptosis induction and modulation of angiogenesis.
Q & A
Q. What bioanalytical methods quantify trace impurities in bulk samples?
- Methodology :
- HPLC-MS : Use C18 columns (ACN/water gradient) with MS detection to identify byproducts (e.g., de-methylated or sulfonyl-reduced analogs).
- Limit of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines for impurities ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
